molecular formula C20H21Cl3N2O2 B145271 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride CAS No. 139084-83-6

2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride

Cat. No. B145271
M. Wt: 427.7 g/mol
InChI Key: BSLXWUIQYHMFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of furanones and has a molecular weight of 438.3 g/mol.

Mechanism Of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its binding to the dopamine D2 and serotonin 5-HT2A receptors, thereby blocking their activity. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride include a decrease in the release of dopamine and serotonin, which can lead to a decrease in mood, motivation, and cognitive function. It has also been shown to have anxiolytic and antipsychotic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in lab experiments is its potent and selective antagonism of the dopamine D2 and serotonin 5-HT2A receptors, which allows for the precise manipulation of these neurotransmitter systems. However, a limitation of its use is its potential for off-target effects, as it may also bind to other receptors in the brain.

Future Directions

There are several future directions for the use of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in scientific research. One possible direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is the development of more selective and potent compounds based on its structure, which may have improved therapeutic potential. Additionally, its potential as a tool for studying the neural mechanisms underlying psychiatric disorders, such as schizophrenia and depression, warrants further investigation.

Synthesis Methods

The synthesis of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylpiperazine to form the intermediate compound, which is then reacted with furan-2(3H)-one to produce the final product.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.

properties

CAS RN

139084-83-6

Product Name

2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride

Molecular Formula

C20H21Cl3N2O2

Molecular Weight

427.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]oxolan-2-one;hydrochloride

InChI

InChI=1S/C20H20Cl2N2O2.ClH/c21-15-6-4-14(5-7-15)19-13-18(20(25)26-19)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17;/h1-7,12,18-19H,8-11,13H2;1H

InChI Key

BSLXWUIQYHMFBX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl

Canonical SMILES

C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl

synonyms

2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-pip erazinyl)-, monohydrochloride

Origin of Product

United States

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